[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one

Checkpoint Kinase 1 CHK1 Cancer

[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one (CAS 41493-46-3) is the unsubstituted parent heterocycle of the triazoloquinolinone class, possessing a molecular formula of C₁₀H₇N₃O and a molecular weight of 185.18 g/mol. Structurally, it fuses a 1,2,4-triazole ring onto a quinoline backbone, forming a rigid, planar pharmacophore that serves as the foundational building block for numerous bioactive derivatives targeting checkpoint kinase 1 (Chk1), histone deacetylase 8 (HDAC8), paraoxonase-2 (PON2), and ion channels involved in epilepsy.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 41493-46-3
Cat. No. B8406939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one
CAS41493-46-3
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NNC(=O)N32
InChIInChI=1S/C10H7N3O/c14-10-12-11-9-6-5-7-3-1-2-4-8(7)13(9)10/h1-6H,(H,12,14)
InChIKeyOGRIQXCIIAIROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to [1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one (CAS 41493-46-3): Core Scaffold for Kinase & HDAC Inhibitor Programs


[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one (CAS 41493-46-3) is the unsubstituted parent heterocycle of the triazoloquinolinone class, possessing a molecular formula of C₁₀H₇N₃O and a molecular weight of 185.18 g/mol . Structurally, it fuses a 1,2,4-triazole ring onto a quinoline backbone, forming a rigid, planar pharmacophore that serves as the foundational building block for numerous bioactive derivatives targeting checkpoint kinase 1 (Chk1), histone deacetylase 8 (HDAC8), paraoxonase-2 (PON2), and ion channels involved in epilepsy [1]. Its primary scientific utility lies not as a standalone therapeutic but as the indispensable synthetic scaffold from which potent, selective inhibitors—exhibiting nanomolar IC₅₀ values—are elaborated via substitution at the 2-, 5-, 7-, and 8-positions [2].

Why [1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one Cannot Be Replaced by Other Fused Triazole-Quinoline Isomers


Substituting [1,2,4]triazolo[4,3-a]quinolin-1(2H)-one with a regioisomeric analog (e.g., [1,2,4]triazolo[1,5-a]quinoline, [1,2,3]triazolo[4,5-g]quinoline) or a structurally similar heterocycle is not supported by experimental data. The [4,3-a] ring junction geometry uniquely positions the N2 and carbonyl oxygen for critical hydrogen-bonding interactions within the ATP-binding pocket of kinases; changing this junction ablates Chk1 inhibitory activity [1]. In a direct SAR comparison of TQ416-series compounds, modification of the triazoloquinoline core—specifically at the R1 and R2 positions on the quinoline ring—produced up to >62.5-fold differences in cellular IC₅₀ values for NF-κB restoration (TQ416 IC₅₀ ≈ 0.4 µM vs. TQ456 IC₅₀ > 25 µM), demonstrating that the precise scaffold geometry is a prerequisite for biological potency and that generic substitution with other fused triazole-quinoline isomers would be scientifically invalid without revalidation [2].

[1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one Procurement Evidence: Quantified Differentiation vs. Substituted Derivatives


Unsubstituted Core Scaffold Is the Universal Synthetic Entry Point for All Potent Chk1 Inhibitors in the Triazolone Series

The unsubstituted [1,2,4]triazolo[4,3-a]quinolin-1(2H)-one scaffold is the obligate synthetic precursor to all optimized Chk1 triazolone inhibitors. The most potent derivative (compound 16e) achieved an IC₅₀ in the low nanomolar range against Chk1 and demonstrated dose-dependent abrogation of topotecan-induced cell cycle arrest in a Chk1-specific hollow fiber pharmacodynamic model, whereas the unsubstituted core itself lacks measurable Chk1 inhibition—establishing the parent scaffold as an essential, non-interchangeable synthetic building block [1]. X-ray co-crystal structures (PDB: 2YEX, 2YER) confirm the core scaffold occupies the adenine-binding region of the Chk1 ATP pocket, with substitution at the 5- and 8-positions required for potency [1].

Checkpoint Kinase 1 CHK1 Cancer

Core Scaffold Enables HDAC8-Selective Inhibition in Neuroblastoma Cells: Activity Differential of >10-Fold Between Cancer and Normal Cell Lines

Substituted [1,2,4]triazolo[4,3-a]quinolin-1(2H)-one derivatives designed from the parent scaffold showed significant efficacy in IMR-32 neuroblastoma cells with much weaker effects on HCT116 colon cancer, MCF7 breast cancer, and normal HEK293 control cell lines, demonstrating that the core scaffold provides a privileged geometry for HDAC8 isoform selectivity [1]. The most potent compounds (9h and 9m) were confirmed as non-hydroxamate HDAC8 inhibitors—a critical differentiation from pan-HDAC inhibitors such as vorinostat (SAHA) that carry hydroxamic acid moieties associated with off-target toxicity [1]. Molecular dynamics simulations confirmed stable binding within the HDAC8 active site, with sustained interactions over simulation trajectories [1].

HDAC8 Neuroblastoma Epigenetics

Paraoxonase-2 (PON2) Inhibitor TQ416 Core: Nanomolar IC₅₀ Achieved Only from the Triazolo[4,3-a]quinoline Scaffold

The PON2 inhibitor TQ416—built on the [1,2,4]triazolo[4,3-a]quinolin-1(2H)-one core—was identified as the first and only known PON2 inhibitor scaffold. Systematic SAR studies around this core led to derivatives with IC₅₀ values in the nanomolar range, more potent than the parent TQ416 lead compound [1]. In cellular assays, the most effective congener (compound 2) demonstrated complex target engagement behavior, with microscale thermophoresis confirming non-competitive inhibition of PON2 [1]. The core scaffold is indispensable: no alternative heterocyclic system has been reported to confer PON2 inhibitory activity, making the unsubstituted scaffold the sole validated starting point for PON2 chemical probe development [1].

Paraoxonase-2 PON2 Oxidative Stress

Anticonvulsant Pharmacophore: Unsubstituted Scaffold Enables Discovery of Derivatives with Protective Index Superior to Phenytoin

The [1,2,4]triazolo[4,3-a]quinolin-1(2H)-one scaffold is the pharmacophoric core of a series of anticonvulsant agents. A substituted derivative (compound 4b, 2-propionyl-7-heptyloxy-4,5-dihydro analog) showed ED₅₀ = 8.2 mg/kg in the maximal electroshock (MES) test with TD₅₀ = 318.3 mg/kg, yielding a protective index (PI) of 39.0—which is much greater than the PI of reference drugs phenytoin (PI ≈ 6.9) and carbamazepine (PI ≈ 6.0) [1]. Another derivative, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a), demonstrated ED₅₀ = 9.2 mg/kg, comparable to phenytoin (ED₅₀ = 9.9 mg/kg), but with a superior PI of 16.6 vs. 7.0 for phenytoin [2]. The unsubstituted parent scaffold is the synthetic origin of these compounds; the triazole-quinoline fused ring system provides the rigid geometry essential for anticonvulsant activity that cannot be replicated by monocyclic triazoles or quinolines individually [1] [2].

Anticonvulsant Epilepsy MES Test

NF-κB Pathway Modulation: Triazolo[4,3-a]quinoline Scaffold Specificity Demonstrated by >62-Fold IC₅₀ Range Across Analogs

In a high-throughput screen for inhibitors of Pseudomonas quorum-sensing molecule C12-mediated host responses, triazolo[4,3-a]quinolines were identified with nanomolar potency. The core scaffold's importance is demonstrated by the >62.5-fold range in IC₅₀ values across structurally related analogs: TQ416 (IC₅₀ ≈ 0.4 µM) vs. TQ456 (IC₅₀ > 25 µM), where the difference arises solely from substituent variation at the R2 position on the quinoline ring [1]. The unsubstituted core defines the pharmacophoric geometry; even minor structural modifications yield dramatic potency losses. The lead compound TQ416 demonstrated in vivo efficacy in a murine model of dermal inflammation, preventing C12-induced inflammatory cell infiltration [1]. The scaffold's activity profile also includes restoration of NF-κB transcriptional responses in C12-treated cells without intrinsic NF-κB activation—a functional selectivity that is scaffold-dependent [1].

NF-κB Inflammation Pseudomonas

Optimal Procurement Scenarios for [1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one Based on Quantified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Requiring a Validated, Crystallographically Characterized ATP-Competitive Scaffold

Research groups initiating Chk1 or related kinase inhibitor programs should procure this scaffold as the synthetic starting point. X-ray co-crystal structures (PDB: 2YEX, 2YER) confirm the core occupies the adenine-binding region of Chk1, and SAR studies show that substitutions at the 5- and 8-positions convert the inactive core into potent inhibitors with low nanomolar IC₅₀ values and in vivo pharmacodynamic activity in the hollow fiber model [1]. The scaffold's crystallographic characterization provides a structure-based drug design advantage not available with uncharacterized heterocyclic alternatives [1].

Epigenetics Drug Discovery: Non-Hydroxamate HDAC8 Inhibitor Development for Neuroblastoma

For programs developing isoform-selective HDAC8 inhibitors, this scaffold provides the core geometry for non-hydroxamate zinc-binding group engagement. The most potent derivatives (9h and 9m) demonstrated significant efficacy in IMR-32 neuroblastoma cells with >10-fold selectivity over normal HEK293 cells, confirmed by molecular dynamics simulations showing stable binding within the HDAC8 active site [1]. This differentiates the scaffold from pan-HDAC inhibitors like vorinostat (SAHA), which use hydroxamic acid moieties associated with off-target toxicity [1].

Neuroscience: Antiepileptic Drug Discovery with a Validated In Vivo Efficacy and Superior Safety Margin Profile

For antiepileptic drug discovery, the scaffold enables synthesis of derivatives with demonstrated in vivo anticonvulsant efficacy and superior protective indices compared to first-line drugs. Derivatives achieved PI values of 39.0 (vs. 7.0 for phenytoin, a 5.6-fold improvement), with TD₅₀ values as high as 318.3 mg/kg in rotarod neurotoxicity tests, indicating a markedly reduced neurotoxic liability [1] [2]. This scaffold-platform approach allows medicinal chemists to systematically explore substitution patterns to further optimize the efficacy-toxicity ratio [1] [2].

Chemical Biology: PON2 Chemical Probe Development for Oxidative Stress and Cancer Biology Research

The scaffold is the exclusive validated starting point for PON2 chemical probe development. No alternative core structure has been reported to confer PON2 inhibitory activity. SAR optimization from this scaffold yielded derivatives with nanomolar IC₅₀ values and confirmed non-competitive inhibition via microscale thermophoresis [1]. This makes the compound indispensable for laboratories investigating PON2's roles in oxidative stress control, apoptosis inhibition, and tumor progression [1].

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]quinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.